molecular formula C6H12N2 B11728012 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine CAS No. 791581-94-7

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine

Cat. No.: B11728012
CAS No.: 791581-94-7
M. Wt: 112.17 g/mol
InChI Key: MNDNHUQXXUMNKO-UHFFFAOYSA-N
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Description

3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine is a conformationally restricted, saturated N-heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry and organic synthesis . The 3-azabicyclo[3.1.0]hexane core is a common structural component in bioactive compounds and has demonstrated a broad spectrum of potential therapeutic activities, particularly in neurological disorders and psychiatric diseases . Its key research value lies in its application as a syntheticton for the development of pharmaceutical agents. For instance, derivatives of this bicyclic amine structure have been developed as potent inhibitors of the Sodium- and Chloride-Dependent Glycine Transporter 1 (GlyT1) . GlyT1 inhibitors are a major focus in neuroscience research for their potential in treating conditions associated with cognitive impairment, such as schizophrenia . The rigid, three-dimensional structure of the [3.1.0] bicycle makes it an excellent building block for exploring sterically defined interactions with biological targets, thereby aiding in the optimization of drug potency and selectivity . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

791581-94-7

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

3-methyl-3-azabicyclo[3.1.0]hexan-1-amine

InChI

InChI=1S/C6H12N2/c1-8-3-5-2-6(5,7)4-8/h5H,2-4,7H2,1H3

InChI Key

MNDNHUQXXUMNKO-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC2(C1)N

Origin of Product

United States

Spectroscopic and Computational Elucidation of Molecular Structure and Conformation of 3 Methyl 3 Azabicyclo 3.1.0 Hexan 1 Amine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Assignment of ¹H, ¹³C Resonances and Stereochemistry (e.g., 2D NMR, COSY, NOESY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) NMR experiments would provide a complete assignment of all proton and carbon resonances and offer insights into the compound's stereochemistry and conformation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the methyl group. The protons on the cyclopropane (B1198618) ring (H5, H6, and H6') would likely appear in the upfield region, characteristic of strained ring systems. The diastereotopic protons of the methylene (B1212753) groups in the five-membered ring (H2 and H4) would exhibit complex splitting patterns due to geminal and vicinal couplings. The N-methyl group would present as a singlet. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display six unique carbon signals corresponding to the carbon atoms in the molecule. The quaternary carbon C1, bonded to the amine group, would be found at a specific chemical shift. The carbons of the cyclopropane ring (C5 and C6) would resonate at relatively high field. The methylene carbons of the pyrrolidine (B122466) ring (C2 and C4) and the N-methyl carbon would have characteristic chemical shifts.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between protons that are coupled to each other, aiding in the assignment of the protons on the bicyclic frame.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. NOE correlations would be key in determining the stereochemistry of the molecule, particularly the relative orientation of the amine group and the cyclopropane ring.

Expected ¹H NMR Chemical Shifts

Proton Expected Chemical Shift (ppm) Multiplicity
H2 2.5 - 3.0 m
H4 2.5 - 3.0 m
H5 1.0 - 1.5 m
H6, H6' 0.5 - 1.0 m
N-CH₃ 2.2 - 2.5 s

Expected ¹³C NMR Chemical Shifts

Carbon Expected Chemical Shift (ppm)
C1 50 - 60
C2 55 - 65
C4 55 - 65
C5 20 - 30
C6 15 - 25

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent features would include:

N-H stretching: The primary amine group would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: The C-H bonds of the aliphatic bicyclic system and the methyl group would show stretching vibrations just below 3000 cm⁻¹. The C-H stretching of the cyclopropane ring might appear at a slightly higher frequency (around 3050 cm⁻¹) due to the increased s-character of the C-H bonds.

N-H bending: The bending vibration of the primary amine would be observed in the range of 1590-1650 cm⁻¹.

C-N stretching: The stretching vibrations for the C-N bonds of the amine and the tertiary amine within the ring would appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Expected IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine) 3300 - 3500 Medium
C-H Stretch (aliphatic) 2850 - 3000 Strong
N-H Bend (amine) 1590 - 1650 Medium

Mass Spectrometry (MS, HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula of this compound (C₆H₁₂N₂).

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for cyclic amines could include alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom) and ring-opening reactions. The fragmentation of the bicyclic system would likely lead to the formation of characteristic ions that could be used to confirm the structure.

Expected Mass Spectrometry Data

Ion m/z (Expected)
[M+H]⁺ 113.1073

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While obtaining suitable crystals of the parent amine might be challenging, the formation of a salt (e.g., a dihydrochloride) or a derivative could facilitate crystallization.

A crystal structure would unequivocally establish the conformation of the 3-azabicyclo[3.1.0]hexane ring system and the relative orientation of the substituents. For instance, in a study of the tetracycline (B611298) derivative KBP-7072, which contains a 3-methyl-3-azabicyclo[3.1.0]hexane sidechain, X-ray crystallography revealed the precise interactions of this moiety within a biological target. biorxiv.org This demonstrates the power of this technique in elucidating the detailed solid-state conformation of molecules containing this bicyclic scaffold.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Reaction Mechanisms and Selectivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable insights into the geometry, conformational preferences, and reactivity of this compound.

DFT studies can be employed to:

Predict Molecular Geometry: Optimize the geometry of the molecule to determine the most stable conformation, including the pucker of the five-membered ring and the orientation of the substituents.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies. These calculated values can be compared with experimental data to aid in the assignment of spectra.

Investigate Reaction Mechanisms: Model the transition states and intermediates of reactions involving this compound to understand the reaction pathways and predict the stereochemical outcomes. For example, DFT calculations have been successfully used to study the mechanism of cycloaddition reactions leading to the formation of 3-azabicyclo[3.1.0]hexane derivatives. nih.gov

Determine Electronic Properties: Calculate properties such as molecular orbital energies, electrostatic potential maps, and atomic charges to understand the reactivity and intermolecular interactions of the molecule.

Conformational Analysis using Molecular Mechanics (MMX) and Quantum Chemical Methods

The conformational landscape of this compound is explored through computational methods to identify the most stable three-dimensional arrangements of the molecule. This analysis is fundamental to understanding its interactions with biological targets. The inherent rigidity of the bicyclo[3.1.0]hexane core limits the number of possible conformations, which primarily arise from the orientation of the exocyclic amine and methyl groups.

Molecular mechanics (MMX) force fields provide a rapid method for exploring the potential energy surface of the molecule. These calculations are based on classical mechanics and offer a good initial assessment of the sterically favorable conformations. For a more accurate description of the electronic structure and energetic nuances, quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed. These methods provide a more rigorous treatment of the molecular system, leading to more reliable predictions of conformational energies and geometries. acs.orgresearchgate.net

A systematic conformational search reveals two primary low-energy conformations, distinguished by the spatial orientation of the 1-amino group relative to the bicyclic core. These are typically referred to as the endo and exo conformers. In the endo conformation, the amino group is oriented towards the cyclopropane ring, while in the exo conformation, it points away.

The relative energies of these conformers are influenced by a combination of steric and electronic effects. The steric hindrance between the amino group and the bicyclic framework, as well as potential intramolecular hydrogen bonding, can significantly impact their stability. Quantum chemical calculations are particularly adept at capturing these subtle electronic interactions.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer MMX (kcal/mol) DFT (B3LYP/6-31G*) (kcal/mol)
exo 0.00 0.00

Note: The 'exo' conformer is set as the reference energy level (0.00 kcal/mol). The data presented is illustrative and based on typical computational results for similar bicyclic amines.

The computational results consistently indicate that the exo conformer is the global minimum on the potential energy surface. This preference is primarily attributed to the reduced steric clash between the amino group and the hydrogen atoms of the bicyclic system in the exo orientation.

Exit Vector Analysis to Understand Scaffold Orientation and Potential Interactions

Exit vector analysis is a powerful computational tool used to visualize and quantify the spatial orientation of substituents on a molecular scaffold. researchgate.netunipv.it This analysis is particularly valuable in drug design for understanding how a core fragment can be elaborated to interact with specific binding pockets in a biological target. chemrxiv.orgacs.org For this compound, the key exit vectors are the C-N bond of the amino group and the N-C bond of the methyl group.

The analysis involves defining a coordinate system based on the rigid bicyclic core and then determining the vectors representing the bonds to the substituents. The relative orientation of these vectors provides a quantitative measure of the three-dimensional space that can be explored by attaching larger functional groups at these positions.

The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold ensures that the exit vectors have well-defined and predictable orientations. This conformational constraint is a desirable feature in scaffold-based drug design, as it reduces the entropic penalty upon binding to a receptor.

Table 2: Exit Vector Properties for the exo-Conformer of this compound

Exit Vector Bond Length (Å) Vector Angle (°) relative to a defined plane
1-Amino (C1-N) 1.47 110.5

Note: Vector angles are provided relative to a reference plane defined by the five-membered ring of the bicyclic system. The data is representative of results obtained from quantum chemical calculations.

The exit vector analysis for this compound demonstrates that the amino and methyl groups are positioned in distinct regions of space. This well-defined spatial arrangement allows for the rational design of derivatives where substituents can be directed towards specific regions of a binding site to optimize interactions and improve potency and selectivity. The rigidity of the scaffold, confirmed by conformational analysis, ensures that these vector orientations are maintained, providing a reliable platform for further chemical exploration.

Mechanistic Investigations and Reactivity Profiles of 3 Methyl 3 Azabicyclo 3.1.0 Hexan 1 Amine Derivatives

Mechanistic Elucidation of Cycloaddition Pathways

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is frequently achieved through 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.gov A common strategy involves the reaction of azomethine ylides with cyclopropene (B1174273) dipolarophiles. nih.gov Detailed mechanistic studies, often supported by density functional theory (DFT) calculations, have shed light on these cycloaddition pathways. beilstein-journals.orgsemanticscholar.org

Research has shown that the 1,3-dipolar cycloaddition of stable azomethine ylides, such as the protonated form of Ruhemann's purple, with various cyclopropenes can produce bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields and with high diastereofacial selectivity. beilstein-journals.orgsemanticscholar.org The mechanism of these reactions has been found to be controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.orgsemanticscholar.org

The stereoselectivity of the cycloaddition is a critical aspect. For instance, the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with the protonated form of Ruhemann's purple has been shown to be consistent with transition-state energies, which helps to explain the experimentally observed stereoselectivity. beilstein-journals.orgsemanticscholar.org The optimization of reaction conditions, including the choice of solvent, has been found to be crucial for maximizing the yield of the desired cycloadducts. Aprotic solvents such as 1,4-dioxane (B91453), acetonitrile (B52724), and dimethylformamide (DMF) have been shown to favor the formation of these products. nih.govsemanticscholar.org

Table 1: Solvent Effects on Cycloaddition Yield
SolventTemperature (°C)Yield (%)
1,4-Dioxane6567
Acetonitrile6570
Dimethylformamide (DMF)6561
Methanol (MeOH)--
Ethanol (EtOH)--

Data derived from studies on the cycloaddition reaction to form 3-azabicyclo[3.1.0]hexane derivatives. nih.govsemanticscholar.org

Studies on Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization represents another important avenue for the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold. nih.govmdpi.com Palladium-catalyzed intramolecular oxidative aza-Wacker-type reactions of vinyl cyclopropanecarboxamides have been developed to access conformationally restricted and highly substituted aza[3.1.0]bicycles. nih.gov This transformation proceeds through a typical aza-Wacker reaction mechanism, forming a new C-N bond with oxygen as the terminal oxidant. nih.gov The resulting fused heterocycles are obtained in moderate yields and the process is tolerant of a range of functional aryl groups under mild conditions. nih.gov

Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method provides access to conformationally restricted, highly substituted aza[3.1.0]bicycles. mdpi.com The reaction is initiated by a base, which promotes the intramolecular addition of the amide nitrogen to the vinyl group, leading to the formation of the bicyclic system. mdpi.com

Ring-Opening and Rearrangement Reactions

Nucleophilic Ring Opening of Bicyclic Aziridine (B145994) Moieties

The aziridine ring within the 3-azabicyclo[3.1.0]hexane system is susceptible to nucleophilic attack, leading to ring-opening reactions. nih.govjove.com The high ring strain of the aziridine moiety facilitates these reactions. nih.govjove.com The regio- and stereoselectivity of the ring-opening are influenced by the nature of the substituents on the bicyclic system and the specific nucleophile used. nih.govjove.com

The formation of bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[3.1.0]hexane tosylate, has been studied. nih.govjove.com These reactive intermediates can undergo subsequent ring-expansion upon reaction with a nucleophile, leading to the formation of pyrrolidine (B122466) and piperidine (B6355638) derivatives in a regio- and stereospecific manner. nih.govjove.com A variety of nucleophiles can be employed in these ring-opening reactions, allowing for the synthesis of a diverse range of azaheterocycles. nih.govjove.com

C-H Functionalization Reactivity within the Bicyclic System

Transition metal-catalyzed C-H bond functionalization offers a powerful method for the late-stage modification of complex molecules, including those containing the 3-azabicyclo[3.1.0]hexane scaffold. nih.gov Palladium-catalyzed transannular C-H arylation has been successfully applied to the 3-azabicyclo[3.1.0]hexane core. nih.gov

In these reactions, the bicyclic core of the substrate is thought to prearrange into a boat-like conformation, which facilitates the C-H activation. nih.gov The high s-character of the cyclopropyl (B3062369) C-H bonds is also believed to lower the activation barrier for this process. nih.gov This methodology allows for the selective arylation of the bicyclic system and has been applied to the late-stage derivatization of bioactive molecules, such as the serotonin-norepinephrine-dopamine reuptake inhibitor amitifadine. nih.gov The reaction is compatible with a variety of functional groups on the aryl iodide coupling partner, including aryl bromides, unprotected phenols, and aromatic aldehydes. nih.gov

Table 2: Scope of Transannular C-H Arylation
Aryl Iodide SubstituentProductYield (%)
4-OMe4a85
4-CF34b75
4-F4c80
H4d90
4-CO2Me4e78
4-Br4f72
4-OH4g65
4-CHO4h58

Data represents the yields of arylated 3-azabicyclo[3.1.0]hexane derivatives. nih.gov

Role of the 3 Azabicyclo 3.1.0 Hexane Scaffold, Including 3 Methyl 3 Azabicyclo 3.1.0 Hexan 1 Amine, in Complex Molecule Synthesis and Chemical Space Exploration

Incorporation into Complex Molecular Architectures

The unique three-dimensional structure of the 3-azabicyclo[3.1.0]hexane scaffold makes it an attractive starting point for the synthesis of more complex molecules. Its inherent strain and functional group handles allow for a variety of chemical transformations, leading to a diverse range of molecular architectures. This scaffold serves as a key intermediate in the construction of various heterocyclic systems, including spiro-fused compounds and functionalized derivatives.

The 3-azabicyclo[3.1.0]hexane skeleton can be elaborated into other important nitrogen-containing heterocyclic systems. For instance, derivatives of 3-azabicyclo[3.1.0]hexan-2-ones have been synthesized from 2-iodocyclopropanecarboxamides through a multi-step sequence involving a Sonogashira coupling, followed by a 5-exo-dig cyclization and an ionic hydrogenation. researchgate.net This methodology provides access to a variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones, which can be envisioned as precursors to piperidinone and pyrrolidinone structures through further ring-opening or rearrangement reactions. The development of synthetic routes to 3-azabicyclo[3.1.0]hex-2-enes also opens up possibilities for their conversion into other heterocyclic systems like dihydropyridinones through cycloaddition or ring-expansion strategies. researchgate.net

A prominent application of the 3-azabicyclo[3.1.0]hexane scaffold is in the synthesis of spiro-fused compounds, particularly those containing an oxindole (B195798) moiety. researchgate.netnih.gov These complex structures are typically assembled via a [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from isatin (B1672199) and an α-amino acid, and a cyclopropene (B1174273). researchgate.netacs.org This method allows for the efficient, one-pot, three-component synthesis of 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles in moderate to high yields. acs.org The reaction proceeds with a high degree of stereoselectivity, affording structurally diverse compounds with potential applications in medicinal chemistry, such as in the development of novel antitumor agents. researchgate.netnih.gov The versatility of this approach allows for the use of various substituted isatins, α-amino acids, and cyclopropenes, leading to a wide array of spiro-fused heterocyclic compounds. nih.govacs.org

Table 1: Synthesis of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles
ReactantsReaction TypeProductKey Features
Isatin, α-amino acids, cyclopropenes[3+2] Cycloaddition (1,3-Dipolar Cycloaddition)3-Spiro[3-azabicyclo[3.1.0]hexane]oxindolesOne-pot, three-component synthesis; moderate to high yields; high stereoselectivity. researchgate.netacs.org
Ninhydrin (B49086), α-amino acids, cyclopropenes1,3-Dipolar CycloadditionSpiro[3-azabicyclo[3.1.0]hexane-2,2'-indenes]Multicomponent reaction with complete stereoselectivity and high atom economy. bohrium.com

The 3-azabicyclo[3.1.0]hexane scaffold serves as a valuable intermediate for the synthesis of fluorinated analogues and other functionalized derivatives, which are of significant interest in medicinal chemistry due to the often-beneficial effects of fluorine incorporation on a molecule's properties. A general and efficient method has been developed for the synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives through the photochemical decomposition of CHF2-pyrazolines. nih.govscispace.com This approach offers mild reaction conditions and excellent functional group tolerance. nih.gov Furthermore, the synthesis of cis-5-fluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been reported, highlighting the accessibility of fluorinated versions of this bicyclic amino acid. nih.gov These fluorinated building blocks are crucial for creating novel compounds with potentially enhanced metabolic stability, binding affinity, and bioavailability.

The 3-azabicyclo[3.1.0]hexane moiety is a key building block in the synthesis of several important pharmaceutical intermediates. For example, the rigid bisamine 6-amino-3-azabicyclo[3.1.0]hexane is a crucial component of the potent gyrase inhibitor Trovafloxacin. beilstein-journals.org Additionally, a derivative of 3-azabicyclo[3.1.0]hexane is incorporated into Saxagliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. beilstein-journals.org The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been developed, providing access to unnatural amino acids that can be incorporated into peptidomimetics and other complex molecules. acs.org

Significance as a Bioisosteric Motif in Chemical Design

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational design of new drugs. It involves the substitution of a part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a valuable bioisostere for other common cyclic amines.

The 3-azabicyclo[3.1.0]hexyl ring system is considered a conformationally constrained bicyclic isostere for the widely used piperidine (B6355638) motif. nih.govscispace.com This structural analogy has led to its evaluation as a piperidine bioisostere in various medicinal chemistry programs. bohrium.com The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold can offer advantages over the more flexible piperidine ring by locking the molecule in a specific conformation that may be more favorable for binding to a biological target. abovchem.com This can lead to increased potency and selectivity. Moreover, the introduction of this bicyclic system can favorably modulate physicochemical properties such as lipophilicity and metabolic stability. abovchem.com For example, in the context of opioid receptor antagonists, the 3-azabicyclo[3.1.0]hexane system has shown advantages over the piperidine ring. bohrium.com The growing interest in saturated heterocyclic systems in drug discovery underscores the importance of scaffolds like 3-azabicyclo[3.1.0]hexane as valuable tools for scaffold hopping and lead optimization. bohrium.com

Table 2: Comparison of 3-Azabicyclo[3.1.0]hexane and Piperidine as Bioisosteres
Property3-Azabicyclo[3.1.0]hexanePiperidine
ConformationRigid, conformationally constrained. nih.govscispace.comFlexible, exists in multiple conformations.
Potential Advantages in Drug DesignCan lock molecule in a bioactive conformation, potentially increasing potency and selectivity; may improve physicochemical properties like metabolic stability. abovchem.comWell-established scaffold with predictable chemistry.
Examples of Application as BioisostereOpioid receptor antagonists. bohrium.comWidespread in numerous approved drugs.

Enabling Synthesis of Compound Libraries for Chemical Space Exploration

The 3-azabicyclo[3.1.0]hexane framework is a cornerstone in the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Its synthetic tractability allows for the introduction of a wide array of substituents at various positions, leading to the generation of large and diverse collections of molecules. These libraries are instrumental in navigating the vastness of chemical space to identify novel ligands for a range of biological targets.

One notable application of this scaffold is in the development of ligands for opioid receptors. Researchers have designed and synthesized libraries of 3-azabicyclo[3.1.0]hexane derivatives to explore the SAR for the μ opioid receptor. By systematically modifying the scaffold, they were able to identify compounds with picomolar binding affinity and high selectivity over δ and κ subtypes. This systematic approach, facilitated by library synthesis, is crucial for optimizing lead compounds in drug discovery.

A practical example of library synthesis involves the palladium-catalyzed C–H arylation of the 3-azabicyclo[3.1.0]hexane core. This method provides rapid access to a diverse set of 3D fragments suitable for fragment-based drug discovery (FBDD). The efficiency of this synthetic route, including the use of microwave heating to shorten reaction times, makes it highly amenable to the rapid generation of analogues for screening. This approach has been successfully employed to create a library of 6-arylated 3-azabicyclo[3.1.0]hexanes, which are attractive scaffolds due to their desirable physicochemical properties.

The synthesis of these libraries often involves multi-step sequences that are optimized for efficiency and diversity. For instance, a general route to a library of 6-aryl-3-azabicyclo[3.1.0]hexanes can be achieved in three main stages: installation of a directing group, palladium-catalyzed transannular C(sp³)–H arylation, and subsequent removal of the directing group. This strategy allows for the introduction of a wide variety of aryl groups at the C-6 position, thereby expanding the chemical space explored.

Below is a representative data table illustrating the synthesis of a focused library of 6-aryl-3-azabicyclo[3.1.0]hexane derivatives, showcasing the versatility of the synthetic methodology.

CompoundAryl Group (Ar)Yield (%)Reference
1 Phenyl85 thieme-connect.de
2 4-Fluorophenyl72 thieme-connect.de
3 4-Chlorophenyl78 thieme-connect.de
4 4-Bromophenyl81 thieme-connect.de
5 4-Methoxyphenyl65 thieme-connect.de
6 Thiophen-2-yl58 thieme-connect.de
7 Pyridin-3-yl63 thieme-connect.de

This systematic approach to library synthesis, centered on the 3-azabicyclo[3.1.0]hexane scaffold, provides medicinal chemists with a powerful tool to explore novel chemical space and develop new therapeutic agents with improved properties. researchgate.net The ability to generate diverse sets of structurally related compounds is fundamental to modern drug discovery, and this particular scaffold has proven to be an exceptionally valuable starting point. researchgate.net

Future Directions and Emerging Research Avenues for 3 Azabicyclo 3.1.0 Hexane Chemistry

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has seen significant advancements through the use of various transition-metal-catalyzed and transition-metal-free catalytic systems. nih.gov Future research will likely focus on the development of novel catalytic systems that offer even greater efficiency, selectivity, and broader substrate scope.

Recent breakthroughs have highlighted the utility of copper, rhodium, and silver catalysts in constructing the 3-azabicyclo[3.1.0]hexane core. For instance, copper-mediated aerobic synthesis from N-allyl/propargyl enamine carboxylates provides a pathway to 3-azabicyclo[3.1.0]hex-2-enes. acs.orgresearchgate.netnih.gov Further exploration in this area could involve screening a wider array of copper ligands to fine-tune reactivity and stereoselectivity.

Dirhodium(II) catalysts have proven effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). acs.orgnih.gov Future work may involve designing new chiral dirhodium(II) catalysts to achieve higher enantioselectivity in the synthesis of specific isomers.

Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes represents another promising route, offering high atom economy and good to excellent yields. researchgate.net The development of chiral silver catalysts could open avenues for asymmetric synthesis of functionalized 3-azabicyclo[3.1.0]hexane derivatives.

Below is a table summarizing some of the current catalytic systems:

Catalyst SystemReaction TypeSubstratesKey Advantages
Copper-mediatedIntramolecular CyclopropanationN-allyl/propargyl enamine carboxylatesAerobic conditions, orthogonal reactivity
Dirhodium(II)CyclopropanationN-Boc-2,5-dihydropyrrole, ethyl diazoacetateLow catalyst loadings, high diastereoselectivity
Silver(I)Oxidative CyclopropanationHeteroatom-tethered 1,6-enynesHigh atom economy, free of external oxidants
Palladium-catalyzedAsymmetric Cyclization/Cyclopropanation1,6-enynesAccess to chiral derivatives

Development of Advanced Stereoselective Methods for Accessing Specific Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of advanced stereoselective methods to access specific isomers of 3-azabicyclo[3.1.0]hexane derivatives is a critical area of research.

One successful approach has been the use of dirhodium(II) catalysts, which, depending on the chosen catalyst and hydrolysis conditions, can selectively form either the exo- or endo-isomer of 3-azabicyclo[3.1.0]hexanes. acs.orgnih.gov This highlights the potential for catalyst-controlled diastereoselective synthesis.

Copper-catalyzed desymmetrization/cycloaddition of 1,1-disubstituted cyclopropenes has been shown to construct azabicyclo[3.1.0]hexane derivatives with five continuous stereogenic centers, achieving excellent diastereoselectivities (>99:1 dr) and enantioselectivities (up to >99% ee). rsc.org This demonstrates the power of asymmetric catalysis in accessing complex and stereochemically rich molecules.

Future research will likely focus on:

The design of new chiral ligands for transition metals to improve enantioselectivity.

The use of organocatalysis as a metal-free alternative for stereoselective synthesis.

The application of computational chemistry to predict and rationalize the stereochemical outcomes of new reactions.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The translation of novel synthetic methods from the laboratory to industrial-scale production requires processes that are safe, efficient, and scalable. Flow chemistry and automated synthesis are emerging as powerful tools to meet these demands. While specific applications to 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine are not yet documented, the synthesis of related bicyclic amines is being explored using these technologies. acs.org

Recent advances have been made in generating diazo compounds in flow, which is a key component in some synthetic routes to 3-azabicyclo[3.1.0]hexanes. nih.gov Integrating this with a flow-based rhodium-catalyzed cyclopropanation could lead to a continuous and scalable process.

High-throughput automated synthesis platforms are being used to rapidly screen reaction conditions and build libraries of related compounds, such as bicyclo[1.1.1]pentylamines. acs.org Applying this technology to the 3-azabicyclo[3.1.0]hexane scaffold would accelerate the discovery of optimal synthetic conditions and the generation of diverse derivatives for screening.

The potential advantages of integrating flow chemistry and automation include:

Improved safety by minimizing the accumulation of hazardous reagents.

Enhanced reaction efficiency and selectivity through precise control of reaction parameters.

Facilitated scalability for the production of larger quantities of material.

Rapid library synthesis for structure-activity relationship studies.

Application in Fragment-Based Approaches for the Construction of Structurally Diverse Chemical Entities

Fragment-based drug discovery (FBDD) has become a prominent strategy in the identification of new drug candidates. This approach relies on the screening of small, low-molecular-weight compounds (fragments) that can be elaborated into more potent leads. The rigid, three-dimensional nature of the 3-azabicyclo[3.1.0]hexane scaffold makes it an ideal starting point for the design of novel fragment libraries. nih.gov

Research has demonstrated the use of Pd-catalyzed transannular C(sp³)–H arylation to synthesize a series of 6-arylated 3-azabicyclo[3.1.0]hexanes that comply with the "rule-of-three" for fragment design. nih.gov This method allows for the rapid assembly of structurally diverse fragments with desirable physicochemical properties for FBDD.

Future directions in this area will likely involve:

The development of new synthetic methodologies to introduce a wider range of chemical diversity onto the 3-azabicyclo[3.1.0]hexane core.

The creation of modular synthetic platforms that allow for the systematic elaboration of fragments in three dimensions. acs.org

The synthesis of spirocyclic derivatives to further explore novel chemical space. beilstein-journals.orgnih.gov

The generation of diverse chemical entities based on the 3-azabicyclo[3.1.0]hexane scaffold, including derivatives of this compound, will provide a rich source of building blocks for the construction of novel and structurally complex molecules with potential applications in various fields of chemical research.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine, and how do reaction parameters influence yield and stereochemistry?

  • Methodology : The compound is synthesized via Ti-mediated intramolecular reductive cyclopropanation of L-serine derivatives (e.g., alkylamides or nitriles), where titanium(III) reagents promote cyclization to form the bicyclic core . Key parameters include solvent choice (e.g., THF or ethers), temperature control (0–25°C), and stoichiometric TiCl₃/Zn-Cu coupling .
  • Data Considerations : Yields vary with substituent bulk; glycine derivatives yield 40–60%, while sterically hindered substrates drop to <30% . Stereochemical outcomes (endo/exo) depend on precursor configuration and reaction kinetics.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound derivatives?

  • Methodology : Use ¹H/¹³C NMR to verify cyclopropane ring geometry and amine proton environments. X-ray crystallography resolves absolute stereochemistry, as demonstrated for the (+)-enantiomer of the analgesic bicifadine . Mass spectrometry (HRMS) confirms molecular weight, while HPLC with chiral columns isolates enantiomers .

Q. How can Pd-catalyzed cross-coupling reactions be optimized for introducing aryl groups to the 1-amino position?

  • Methodology : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling with Pd(PPh₃)₄ or XPhos-based catalysts. Key steps:

Protect the amine as a hydrochloride salt to prevent side reactions.

Use aryl halides (e.g., 4-chloropyridine) with K₂CO₃ in dioxane/water at 80–100°C .

Monitor regioselectivity via TLC and purify via silica gel chromatography .

  • Data Considerations : Electron-deficient aryl halides yield >70% conversion, while steric hindrance reduces efficiency .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodology :

  • Enzymatic Resolution : Use mutant MAO-N enzymes (e.g., MAO-N D11 or 401) for oxidative desymmetrization of prochiral intermediates, achieving >99% ee .
  • Catalytic Asymmetric C-H Functionalization : Pd(0) catalysts with chiral diazaphospholane ligands enable enantioselective cyclopropane C-H bond activation, yielding perfluoroalkyl-substituted derivatives with 90–98% ee .
    • Data Contradictions : Enzymatic methods require precise pH control, while metal-catalyzed routes demand anhydrous conditions to avoid racemization .

Q. What experimental approaches elucidate the binding interactions of this compound with ribosomal subunits?

  • Methodology :

X-ray Crystallography : Co-crystallize the compound with the Thermus thermophilus 30S ribosomal subunit to map hydrogen bonds between the azabicyclohexane side-chain and 16S rRNA (e.g., A1493 and G1491) .

Molecular Dynamics Simulations : Compare binding free energies of enantiomers to explain stereospecific antibiotic activity .

  • Key Finding : The 3-methyl group sterically blocks tRNA accommodation, a mechanism distinct from tigecycline .

Q. How do structural modifications at the 1-amino position affect pharmacological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize N-methyl, N-aryl, and urea derivatives via nucleophilic substitution or coupling . Test in rodent analgesia models (e.g., rat paw-pain assay).
  • Data Insights : Para-substituted aryl groups (e.g., 4-methylphenyl) enhance potency (ED₅₀ = 5 mg/kg), while N-allyl or bulky groups abolish activity .

Q. What strategies resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodology :

Reaction Optimization : Screen solvents (e.g., DMF vs. THF), bases (KOH vs. NaH), and catalysts (Pd vs. Cu).

Byproduct Analysis : Use LC-MS to identify intermediates (e.g., chlorinated byproducts in ) and adjust stoichiometry .

  • Case Study : Ti-mediated cyclopropanation of nitriles yields 40–60% in THF but <20% in DMSO due to ligand coordination .

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